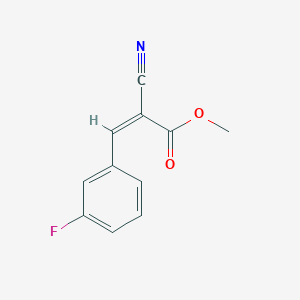

methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate

Description

Methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate is a cyanoacrylate derivative characterized by a (Z)-configured α,β-unsaturated ester backbone, a cyano group at the α-position, and a 3-fluorophenyl substituent at the β-position. This compound belongs to a class of bioactive molecules known for their herbicidal properties, particularly as inhibitors of photosystem II (PSII) electron transport .

Properties

IUPAC Name |

methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBTUEPNFFWRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC(=CC=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 3-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate include:

Key Structural Differences and Implications

Substituent Effects on the Phenyl Ring: The 3-fluorophenyl group in the target compound introduces meta-substitution, which may optimize electronic effects for binding to PSII compared to para-substituted analogs (e.g., CAS 5209-21-2) .

Ester Group Variations: Methyl vs. Ethyl Esters: The target compound’s methyl ester may confer slightly higher reactivity due to reduced steric hindrance compared to ethyl esters (e.g., CAS 1261945-15-6) .

Functional Group Additions: The cyanoethyl(methyl)amino group in the ethyl ester (CAS 25442-70-0) introduces additional electron-withdrawing character and steric bulk, which could modulate binding kinetics and selectivity .

Crystallographic and Hydrogen-Bonding Profiles

- 2-Ethoxyethyl Urea Derivative: Crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 25.102 Å, b = 12.013 Å, c = 10.436 Å, and β = 96.248°. Stabilized by hydrogen bonds (N–H⋯N, N–H⋯O), forming a rigid supramolecular architecture .

Bioactivity and Mechanism

- PSII Inhibition: Cyanoacrylates disrupt photosynthetic electron transport by binding to the D1 protein in PSII. The urea derivative’s hydrogen-bonding capability may enhance binding affinity compared to non-urea analogs .

- Fluorine’s Role : The 3-fluorophenyl group’s electron-withdrawing effects could increase the compound’s electrophilicity, promoting interaction with nucleophilic residues in target proteins .

Biological Activity

Methyl (Z)-2-cyano-3-(3-fluorophenyl)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHFNO

- Molar Mass : Approximately 219.19 g/mol

- Functional Groups : It contains a cyano group, a fluorophenyl ring, and an ester functional group, which contribute to its reactivity and biological interactions.

Synthesis

This compound can be synthesized through a Knoevenagel condensation reaction , where methyl cyanoacetate reacts with 3-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically conducted under reflux conditions followed by purification via recrystallization or column chromatography. This method allows for the efficient formation of the desired product while maintaining high yields.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily due to its ability to interact with various biochemical pathways:

Comparative Analysis

To better understand this compound's potential applications, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate | CHFNO | Contains an ethyl group instead of a methyl group |

| Methyl (Z)-2-cyano-3-(phenyl)but-2-enoate | CHNO | Lacks fluorine substitution; has a phenyl ring |

| Methyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate | CHFNO | Different fluorine position; similar reactivity |

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds similar to this compound:

- Antitumor Activity : A study demonstrated that related cyano compounds exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may have similar properties worthy of further exploration.

- Enzyme Inhibition Studies : Research indicated that compounds with cyano groups could inhibit enzymes involved in nucleotide synthesis, which is crucial for cell proliferation in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.